molecular formula C11H18O2 B14260874 Methyl 3-tert-butylcyclopent-1-ene-1-carboxylate CAS No. 187144-02-1

Methyl 3-tert-butylcyclopent-1-ene-1-carboxylate

Cat. No.: B14260874
CAS No.: 187144-02-1
M. Wt: 182.26 g/mol
InChI Key: XMRLRNRXFRKWJV-UHFFFAOYSA-N
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Description

Methyl 3-tert-butylcyclopent-1-ene-1-carboxylate is an organic compound with a unique structure that includes a cyclopentene ring substituted with a tert-butyl group and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-tert-butylcyclopent-1-ene-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of tert-butylcyclopentene with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-tert-butylcyclopent-1-ene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Methyl 3-tert-butylcyclopent-1-ene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development due to its unique structure.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-tert-butylcyclopent-1-ene-1-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with biological pathways. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-cyclopentenecarboxylate
  • Methyl 1-cyclopentene-1-carboxylate
  • tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate

Uniqueness

Methyl 3-tert-butylcyclopent-1-ene-1-carboxylate is unique due to the presence of both a tert-butyl group and a cyclopentene ring, which imparts distinct steric and electronic properties. These features make it a valuable compound for various synthetic and research applications.

Properties

CAS No.

187144-02-1

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

methyl 3-tert-butylcyclopentene-1-carboxylate

InChI

InChI=1S/C11H18O2/c1-11(2,3)9-6-5-8(7-9)10(12)13-4/h7,9H,5-6H2,1-4H3

InChI Key

XMRLRNRXFRKWJV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(=C1)C(=O)OC

Origin of Product

United States

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